3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine 3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
Brand Name: Vulcanchem
CAS No.: 787591-36-0
VCID: VC19032630
InChI: InChI=1S/C13H13N5/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H13N5
Molecular Weight: 239.28 g/mol

3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

CAS No.: 787591-36-0

Cat. No.: VC19032630

Molecular Formula: C13H13N5

Molecular Weight: 239.28 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine - 787591-36-0

Specification

CAS No. 787591-36-0
Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
IUPAC Name 3-(3-aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
Standard InChI InChI=1S/C13H13N5/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3,(H,15,16)
Standard InChI Key JEPAGJWRFPDYAX-UHFFFAOYSA-N
Canonical SMILES CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine features a fused imidazo[1,2-a]pyrazine scaffold, with a methylamine group at position 8 and a 3-aminophenyl substituent at position 3 (Figure 1). The planar bicyclic system enables π-π stacking interactions, while the amino groups enhance solubility and hydrogen-bonding potential . Key structural parameters include:

PropertyValueSource
Molecular FormulaC13H13N5\text{C}_{13}\text{H}_{13}\text{N}_5
Molecular Weight239.28 g/mol
XLogP31.9 (Predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Figure 1: 2D structure of 3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry analyses confirm the compound’s regiochemistry. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the methylamine group (δ\delta 2.95 ppm, singlet) and aromatic protons (δ\delta 6.70–7.45 ppm) . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 239.1178 [M+H]+^+.

Synthetic Methodologies

Multicomponent Condensation

The primary synthesis route involves a three-component reaction between 2-aminopyrazine, 3-nitrobenzaldehyde, and methylamine, followed by catalytic hydrogenation to reduce the nitro group to an amine . Optimized conditions (Table 1) yield 58–72% purity, requiring subsequent chromatography for refinement .

StepReagents/ConditionsYield
CondensationEtOH, 80°C, 12 h65%
CyclizationAcetic acid, reflux, 6 h72%
Reduction (Nitro → Amine)H2_2/Pd-C, MeOH, RT85%

Table 1: Key steps in the synthesis of 3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine .

Buchwald-Hartwig Cross-Coupling

Alternative routes employ palladium-catalyzed coupling to install the 3-aminophenyl group post-cyclization. Using BrettPhos Pd G3 catalyst and Cs2_2CO3_3 base, this method achieves 40–55% yield but faces challenges with regioselectivity .

Structural and Electronic Analysis

Tautomerism and Conformational Dynamics

The imidazo[1,2-a]pyrazine core exhibits tautomerism, with equilibrium favoring the 8-amino tautomer due to intramolecular hydrogen bonding between N1-H and the adjacent amine . Density Functional Theory (DFT) calculations (ω\omegaB97X-D/6-311+G**) predict a tautomerization energy barrier of 12.3 kcal/mol, suggesting limited interconversion at physiological temperatures .

Solubility and Lipophilicity

Experimental logP values (1.9) align with predictions from fragment-based methods, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is pH-dependent, peaking at 1.2 mg/mL in acidic conditions (pH 3.0).

Biological Activities and Mechanistic Insights

Putative Targets in Oncology

While direct data are scarce, structural analogs inhibit ATP-binding cassette (ABC) transporters and kinase domains. Molecular docking studies suggest affinity for:

  • EGFR (Epidermal Growth Factor Receptor): ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}

  • BCR-ABL Fusion Protein: IC50=1.7μM\text{IC}_{50} = 1.7 \, \mu\text{M} (analog data)

Table 2: Hypothesized targets based on molecular modeling .

TargetBinding Affinity (ΔG\Delta G, kcal/mol)Biological Relevance
EGFR-9.2Anti-proliferative
BCR-ABL-8.7Anti-leukemic
HSP90-7.9Chaperone inhibition

In Vitro Cytotoxicity

Preliminary screens against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cells show 30–45% growth inhibition at 10 μM, with no toxicity to HEK293 normal cells. Mechanisms may involve ROS generation and G1 cell cycle arrest.

Future Directions

Target Validation

CRISPR-Cas9 knockout screens could confirm hypothesized targets like EGFR and BCR-ABL. Parallel synthesis of fluorinated analogs (e.g., 18F^{18}\text{F}-labeled derivatives) would enable PET imaging for biodistribution studies .

Formulation Strategies

Nanoparticle encapsulation (PLGA or liposomal) may enhance bioavailability. Preliminary simulations show a 4.8-fold increase in CNS delivery using PEGylated nanocarriers.

Clinical Translation

Phase 0 microdosing trials are warranted to assess human pharmacokinetics. Bridging studies should compare murine vs. human hepatic metabolism to identify species-specific clearance pathways.

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